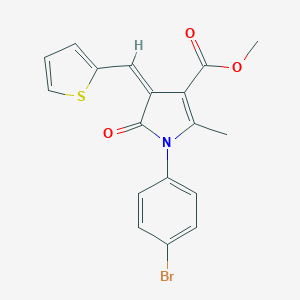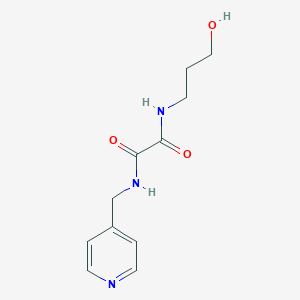![molecular formula C18H14BrClN2O2S B299114 (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with potential therapeutic applications. It belongs to the class of thiazolone derivatives and has been extensively studied for its biological activities.
Wirkmechanismus
The exact mechanism of action of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of several enzymes, including topoisomerase and tyrosinase. Furthermore, it has been reported to decrease the levels of reactive oxygen species, which are involved in the pathogenesis of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is its potential therapeutic applications in various diseases. It has also been shown to exhibit good stability and solubility in different solvents. However, one of the limitations is its cytotoxicity, which may affect the viability of normal cells in addition to cancer cells.
Zukünftige Richtungen
Future research on (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one should focus on elucidating its exact mechanism of action and identifying its molecular targets. Furthermore, the compound's potential applications in combination with other drugs or therapies should be investigated. In addition, the development of new derivatives with improved pharmacological properties should be explored.
Synthesemethoden
The synthesis of (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-amino-4-bromo-5-methylphenol with 3-chloro-4-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then cyclized to form the thiazolone ring.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to possess antimicrobial activity against several pathogenic microorganisms.
Eigenschaften
Produktname |
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C18H14BrClN2O2S |
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-10-7-12(19)4-5-14(10)21-18-22-17(23)16(25-18)9-11-3-6-15(24-2)13(20)8-11/h3-9H,1-2H3,(H,21,22,23)/b16-9+ |
InChI-Schlüssel |
JGMVFJLFZKPFLZ-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2 |
SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299038.png)
![N-(4-methylbenzyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B299039.png)

![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)

![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)